4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one is a chemical compound with the molecular formula C16H9F7O2 and a molecular weight of 366.23 g/mol . This compound is characterized by the presence of a heptafluorinated hexenone structure attached to a naphthalene ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one typically involves the reaction of heptafluorinated precursors with naphthalene derivatives under controlled conditions. One common method involves the use of heptafluoropropyl groups and naphthalene-2-carbaldehyde in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluorinated structure enhances its binding affinity and selectivity, leading to modulation of the target’s activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one include:
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione: This compound has a similar heptafluorinated structure but with a thienyl group instead of a naphthalene ring.
1-Chloro-4,4,5,5,6,6,6-heptafluoro-1-(thiophen-2-yl)hex-1-en-3-one: This compound features a chloro group and a thiophenyl ring, offering different reactivity and applications.
Properties
CAS No. |
849798-42-1 |
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Molecular Formula |
C16H9F7O2 |
Molecular Weight |
366.23 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-hydroxy-1-naphthalen-2-ylhex-1-en-3-one |
InChI |
InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(25)8-12(24)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,24H |
InChI Key |
BBBYRIMEUUKNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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